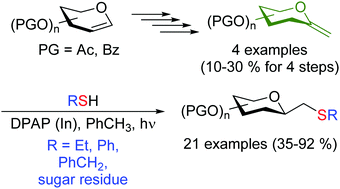Thio-click reaction of 2-deoxy-exo-glycals towards new glycomimetics: stereoselective synthesis of C-2-deoxy-d-glycopyranosyl compounds†
New Journal of Chemistry Pub Date: 2019-03-18 DOI: 10.1039/C8NJ06138F
Abstract
A series of 2-deoxy-glycopyranosyl cyanides with D-arabino, D-lyxo, D-erythro, and D-threo configurations was synthesized from the corresponding glycals via 2-deoxy-glycopyranosyl acetates. The cyanides were transformed to anhydro-aldose tosylhydrazones by reduction with NaH2PO2/Ra-Ni in the presence of tosylhydrazine. The tosylhydrazones furnished 2-deoxy-exo-glycals under modified Bamford–Stevens conditions. Photoinitiated thiol–ene additions of these exo-glycals resulted in the corresponding C-(2-deoxy-D-glycopyranosyl)methyl sulfides in medium to good yields with exclusive regio- and stereoselectivities in most cases. Several disaccharide mimics with a C–S moiety in place of the glycosidic oxygen were also obtained.

Recommended Literature
- [1] Enhancing metal–support interaction by in situ ion-exchanging strategy for high performance Pt catalysts in hydrogen evolution reaction†
- [2] Multilayered ordered mesoporous platinum/titania composite films: does the photocatalytic activity benefit from the film thickness?
- [3] Metal coordination to a dimetallaoctatetrayne†
- [4] Polyaniline superstructures created by a templating effect of organogels†
- [5] Synthesis and properties of novel electroactive poly(amic acid) and polyimidecopolymers bearing pendant oligoaniline groups†
- [6] Designed two-step morphological transformation: a new strategy to synthesize uniform metalloporphyrin-containing coordination polymer particles†
- [7] Switchable on–off spin-crossover properties of iron(ii) compounds by trimming intermolecular hydrogen bonds†
- [8] III.—Supplementary note to a memoir on the power ascribed to the roots of plants of rejecting poisonous or abnormal substances presented to them
- [9] Anthraquinone thin-film electrodes for reversible CO2 capture and release†
- [10] Synthesis of silver nanoparticle-decorated hydroxyapatite (HA@Ag) poriferous nanocomposites and the study of their antibacterial activities










